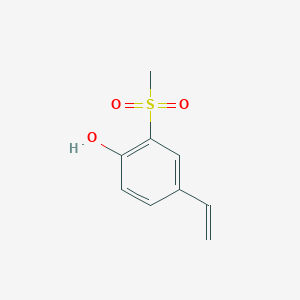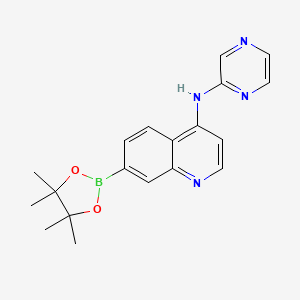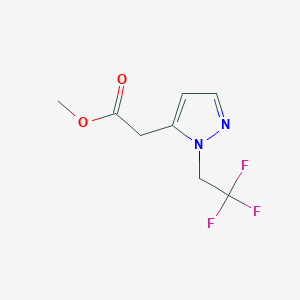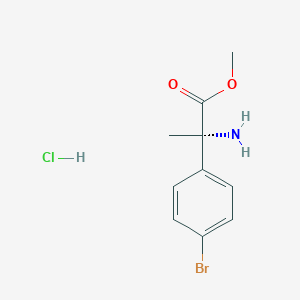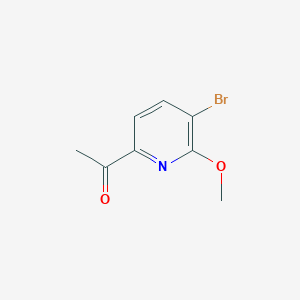
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone typically involves the bromination of 6-methoxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Applications De Recherche Scientifique
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: Similar structure but lacks the methoxy group.
1-(6-Bromo-5-methoxypyridin-3-yl)ethanone: Similar structure with different substitution pattern on the pyridine ring.
Uniqueness
1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is unique due to the presence of both the bromine atom and the methoxy group at specific positions on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
1-(5-bromo-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-4-3-6(9)8(10-7)12-2/h3-4H,1-2H3 |
Clé InChI |
NDVRTKRXNBQYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=C(C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


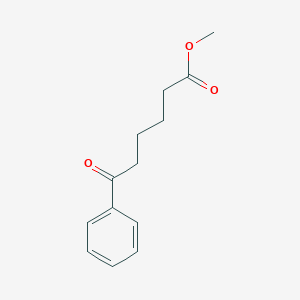
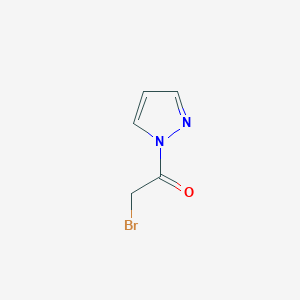
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
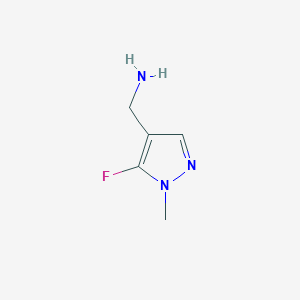
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


